molecular formula C12H11NO3 B11888567 2-(6-acetyl-1H-indol-3-yl)acetic acid

2-(6-acetyl-1H-indol-3-yl)acetic acid

Cat. No.: B11888567
M. Wt: 217.22 g/mol
InChI Key: YRJSPMOLNIHEPP-UHFFFAOYSA-N
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Description

2-(6-acetyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-acetyl-1H-indol-3-yl)acetic acid typically involves the acetylation of indole derivatives. One common method is the reaction of 6-acetylindole with bromoacetic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-acetyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(6-acetyl-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in cell signaling and regulation.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-acetyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-acetyl-1H-indol-3-yl)acetic acid is unique due to its specific acetyl group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and effects .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(6-acetyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H11NO3/c1-7(14)8-2-3-10-9(5-12(15)16)6-13-11(10)4-8/h2-4,6,13H,5H2,1H3,(H,15,16)

InChI Key

YRJSPMOLNIHEPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=CN2)CC(=O)O

Origin of Product

United States

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